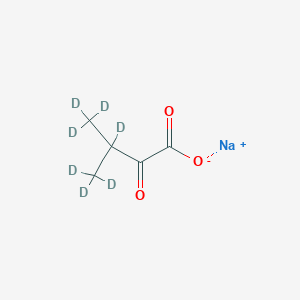
Sodium 3-methyl-2-oxobutanoate-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-methyl-2-oxobutanoate-d7 is a deuterium-labeled derivative of Sodium 3-methyl-2-oxobutanoate. This compound is primarily used in scientific research as a stable isotope-labeled compound. It serves as a precursor of pantothenic acid in Escherichia coli .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-methyl-2-oxobutanoate-d7 involves the deuteration of Sodium 3-methyl-2-oxobutanoateThis can be achieved through various deuteration techniques, such as catalytic exchange or chemical reduction using deuterium gas or deuterated solvents .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The production process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-methyl-2-oxobutanoate-d7 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions for substitution reactions often involve the use of polar solvents and appropriate nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 3-methyl-2-oxobutanoate-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of the compound in biochemical pathways.
Biology: Employed in studies involving the biosynthesis of pantothenic acid in microorganisms.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Mechanism of Action
The mechanism of action of Sodium 3-methyl-2-oxobutanoate-d7 involves its role as a precursor in the biosynthesis of pantothenic acid. In Escherichia coli, the compound is converted into pantothenic acid through a series of enzymatic reactions. The deuterium labeling allows researchers to track the metabolic fate of the compound and study its biochemical pathways .
Comparison with Similar Compounds
- Sodium 3-methyl-2-oxobutanoate
- Sodium 3-methyl-2-oxobutyrate
- Sodium alpha-ketoisovalerate
Comparison: Sodium 3-methyl-2-oxobutanoate-d7 is unique due to its deuterium labeling, which distinguishes it from its non-labeled counterparts. This labeling provides a valuable tool for researchers to study metabolic processes with greater precision and accuracy. The deuterium atoms in this compound make it particularly useful in tracing studies and in understanding the pharmacokinetics of related compounds .
Properties
Molecular Formula |
C5H7NaO3 |
|---|---|
Molecular Weight |
145.14 g/mol |
IUPAC Name |
sodium;3,4,4,4-tetradeuterio-2-oxo-3-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2D3,3D; |
InChI Key |
WIQBZDCJCRFGKA-NDCOIKGTSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)C(=O)[O-])C([2H])([2H])[2H].[Na+] |
Canonical SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



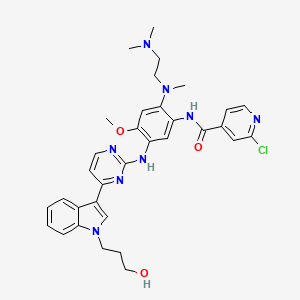
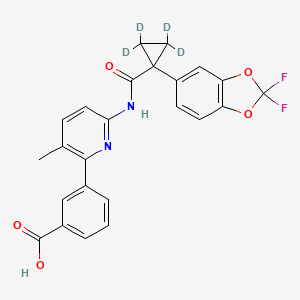

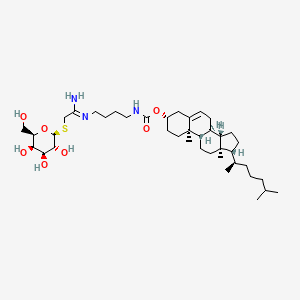

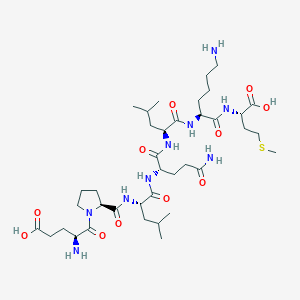


![[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate](/img/structure/B12402910.png)



![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12402935.png)
